3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride
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Overview
Description
3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is a spiro compound characterized by its unique bicyclic structure, which includes an oxygen and nitrogen atom within the rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spiro compound . The reaction conditions often include the use of a base such as sodium hydride and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spiro structure allows it to fit into specific binding sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
Comparison: 3-Methyl-8-oxa-2-azaspiro[4.5]decane hydrochloride is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen atoms within the spiro structure. This gives it distinct chemical and biological properties compared to other similar spiro compounds. For example, the presence of the methyl group can influence its reactivity and binding affinity to biological targets .
Properties
IUPAC Name |
3-methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8-6-9(7-10-8)2-4-11-5-3-9;/h8,10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBZTJHOCHLOPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCOCC2)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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